molecular formula C14H11ClN2O2S B512952 1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole CAS No. 898639-98-0

1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No.: B512952
CAS No.: 898639-98-0
M. Wt: 306.8g/mol
InChI Key: UCZCLEBIVVXILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole is a sulfonated imidazole derivative characterized by a 4-chloro-1-naphthyl sulfonyl group at position 1 and a methyl substituent at position 2 of the imidazole ring. The naphthyl group introduces significant steric bulk and aromaticity, while the sulfonyl moiety enhances electron-withdrawing properties.

Properties

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-16-8-9-17(10)20(18,19)14-7-6-13(15)11-4-2-3-5-12(11)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZCLEBIVVXILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-chloro-1-naphthol with a suitable sulfonyl chloride, followed by the cyclization with 2-methylimidazole under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the imidazole ring, leading to different products.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, resulting in a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring may also participate in binding to metal ions or other biomolecules, affecting various biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on sulfonyl group substituents and imidazole modifications:

Sulfonyl-Modified Imidazoles
  • 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole (): Features a methoxy-methylphenyl sulfonyl group and a nitro group at position 3.
  • 1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole () :

    • Contains a methylphenyl sulfonyl group and a methylthio substituent.
    • The 4,5-dihydroimidazole ring reduces aromaticity, altering electronic properties compared to the fully conjugated target compound .
Bulky Aromatic Substituents
  • 1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole (): A trityl-like chlorophenyl-diphenylmethyl group confers steric hindrance, similar to the naphthyl group in the target compound.
  • 1-(4-(4-Chlorophenoxy)butyl)-2-methyl-1H-imidazole (): A chlorophenoxy alkyl chain replaces the sulfonyl-naphthyl group. The flexible chain may improve solubility but reduce thermal stability compared to rigid aromatic systems .

Physicochemical Properties

Key differences in properties arise from substituent variations:

Property Target Compound 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole 1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole
Molecular Weight ~370 (estimated) 311.3 270.37
Melting Point Likely >120°C (due to naphthyl rigidity) Not reported Not reported
Solubility Low in polar solvents (e.g., water) Moderate in ethanol Higher in organic solvents (due to methylthio group)
Electron-Withdrawing Groups Sulfonyl only Sulfonyl + nitro Sulfonyl + methylthio

Stability and Reactivity

  • The naphthyl group’s rigidity improves thermal stability compared to alkyl or methoxy-substituted analogs.
  • The chlorine atom on the naphthyl ring may reduce oxidative degradation relative to electron-donating groups (e.g., methoxy in ) .

Biological Activity

1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole, with the CAS number 898639-98-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₄H₁₁ClN₂O₂S
  • Molecular Weight : 306.8 g/mol

Biological Activity Overview

The biological activities of imidazole derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antimicrobial properties. A study evaluated various derivatives against common pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) methods.

CompoundMIC (μg/mL)MBC (μg/mL)Pathogen
7b0.220.25Staphylococcus aureus
100.300.35Escherichia coli
130.280.30Bacillus subtilis

The compound 7b was identified as the most active derivative, demonstrating potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.22 to 0.25 μg/mL .

Imidazole derivatives like this compound are believed to exert their antimicrobial effects through the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these enzymes were found to range between:

EnzymeIC50 (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase0.52 - 2.67

These findings suggest a dual mechanism involving both bactericidal activity and interference with metabolic pathways critical for bacterial survival .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

  • Antibacterial Efficacy : A study conducted on a series of imidazole compounds demonstrated that modifications on the naphthyl ring significantly enhanced antibacterial activity against resistant strains of bacteria.
  • Anti-inflammatory Properties : Another research effort focused on the anti-inflammatory effects of imidazole derivatives in animal models, showing a reduction in inflammatory markers and pain response.
  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, indicating potential use in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.